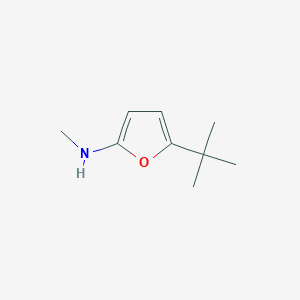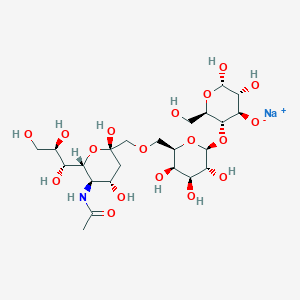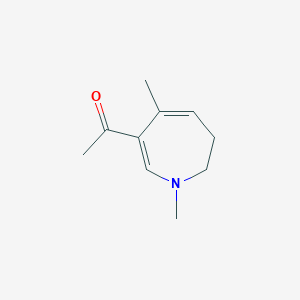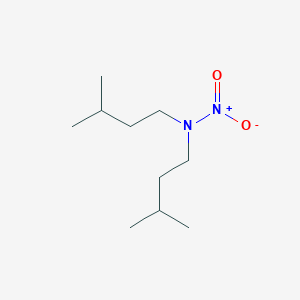
3-Hydroxy-5-sulfo-2-naphthoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-5-sulfo-2-naphthoic acid is an organic compound with the molecular formula C11H8KO6S+. It is a derivative of naphthalene, characterized by the presence of hydroxyl and sulfonic acid groups attached to the naphthalene ring. This compound is known for its applications in the synthesis of dyes and pigments, making it a valuable chemical in various industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Hydroxy-5-sulfo-2-naphthoic acid is typically synthesized through the sulfonation of 3-hydroxy-2-naphthoic acid. The process involves the introduction of a sulfonic acid group into the naphthalene ring. This can be achieved by reacting 3-hydroxy-2-naphthoic acid with sulfuric acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 3-hydroxy-2-naphthoic acid is treated with sulfuric acid. The reaction mixture is then neutralized with a base, such as potassium hydroxide, to yield the potassium salt of the compound. The product is purified through crystallization and filtration processes to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy-5-sulfo-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonic acid group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like diazonium salts and halogens.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Azo dyes and other substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-5-sulfo-2-naphthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of azo dyes and pigments.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 3-hydroxy-5-sulfo-2-naphthoic acid primarily involves its ability to participate in electrophilic substitution reactions. The sulfonic acid group enhances the compound’s reactivity towards electrophiles, facilitating the formation of various derivatives. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-2-naphthoic acid: Lacks the sulfonic acid group, making it less reactive in electrophilic substitution reactions.
2-Hydroxy-1-naphthoic acid: Another hydroxynaphthoic acid with different substitution patterns, leading to different reactivity and applications.
3-Hydroxy-4-sulfo-2-naphthoic acid: Similar structure but with different positioning of the sulfonic acid group, affecting its chemical properties and applications.
Uniqueness: 3-Hydroxy-5-sulfo-2-naphthoic acid is unique due to the specific positioning of the hydroxyl and sulfonic acid groups, which enhances its reactivity and makes it particularly valuable in the synthesis of dyes and pigments. Its ability to undergo a wide range of chemical reactions further adds to its versatility and importance in various fields .
Eigenschaften
CAS-Nummer |
86-64-6 |
|---|---|
Molekularformel |
C11H8O6S |
Molekulargewicht |
268.24 g/mol |
IUPAC-Name |
3-hydroxy-5-sulfonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H8O6S/c12-9-5-7-6(4-8(9)11(13)14)2-1-3-10(7)18(15,16)17/h1-5,12H,(H,13,14)(H,15,16,17) |
InChI-Schlüssel |
WKOROMVLBVSPRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=C(C=C2C(=C1)S(=O)(=O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5,11-Dioxatricyclo[8.1.0.04,6]undecane](/img/structure/B13807121.png)



![Butyl 4-[butyl-(2-piperidin-1-ylacetyl)amino]benzoate;hydrochloride](/img/structure/B13807134.png)


![(2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B13807161.png)

